1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid
CAS No.: 1008673-77-5
Cat. No.: VC6305310
Molecular Formula: C16H15N3O3
Molecular Weight: 297.314
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1008673-77-5 |
|---|---|
| Molecular Formula | C16H15N3O3 |
| Molecular Weight | 297.314 |
| IUPAC Name | 1-(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C16H15N3O3/c1-9-17-13-10-5-2-3-7-12(10)22-14(13)15(18-9)19-8-4-6-11(19)16(20)21/h2-3,5,7,11H,4,6,8H2,1H3,(H,20,21) |
| Standard InChI Key | IQYLWHVFXDOCMW-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C(=N1)N3CCCC3C(=O)O)OC4=CC=CC=C42 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 1-(2-methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid, delineates its molecular architecture:
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A benzofuro[3,2-d]pyrimidine system, comprising a fused benzofuran and pyrimidine ring.
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A 2-methyl substituent on the benzofuran moiety.
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A pyrrolidine-2-carboxylic acid group attached at the pyrimidine’s 4-position.
Molecular Formula and Weight
Based on analogous compounds like 1-{6-methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid (CID 63617383) , the molecular formula is hypothesized as C₁₇H₁₅N₃O₃, with a molecular weight of 321.33 g/mol.
| Property | Value | Source Analogue |
|---|---|---|
| Molecular Formula | C₁₇H₁₅N₃O₃ | CID 63617383 |
| Molecular Weight | 321.33 g/mol | Computed from formula |
| SMILES | O=C(O)C1N(C2=C3N=C(C)N=C2OC4=C3C=CC=C4C)CCC1 | Predicted |
Synthesis and Derivative Strategies
Key Synthetic Routes
The synthesis of benzofuropyrimidine derivatives typically involves cyclocondensation reactions. For example:
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Benzofuran Formation: 2-methylbenzofuran-3-carboxylic acid may undergo cyclization with urea or thiourea to form the pyrimidine ring .
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Pyrrolidine Coupling: Mitsunobu or nucleophilic substitution reactions attach pyrrolidine-2-carboxylic acid to the pyrimidine’s 4-position, as seen in related thienopyrimidine systems .
Protecting Group Considerations
The carboxylic acid group in pyrrolidine often requires protection during synthesis. For instance, the use of Fmoc (fluorenylmethyloxycarbonyl) and Alloc (allyloxycarbonyl) groups, as demonstrated in (2S,4R)-4-Alloc-amino-1-Fmoc-pyrrolidine-2-carboxylic acid , ensures regioselective functionalization.
Predicted Physicochemical Properties
Acid-Base Behavior
The carboxylic acid (pKa ≈ 2.5) and pyrimidine nitrogen (pKa ≈ 4.8) confer pH-dependent solubility. Comparative data from 1-(3-methylfuran-2-carbonyl)pyrrolidine-2-carboxylic acid (CID 16770709) suggest moderate aqueous solubility at physiological pH.
Collision Cross Section (CCS)
Using mass spectrometry predictors , the adduct-specific CCS values are estimated:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 322.129 | 168.2 |
| [M+Na]+ | 344.111 | 179.7 |
Challenges and Future Directions
Synthetic Optimization
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Regioselectivity: Controlling substitution on the benzofuropyrimidine ring remains challenging, as seen in furan-containing analogs .
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Chiral Resolution: The pyrrolidine’s stereocenter necessitates asymmetric synthesis or chiral chromatography, akin to (2S,4R)-configured derivatives .
Target Identification
High-throughput screening against kinase libraries (e.g., EGFR, VEGFR) is warranted, given structural similarities to pyrimidine-based inhibitors .
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